Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate

Description

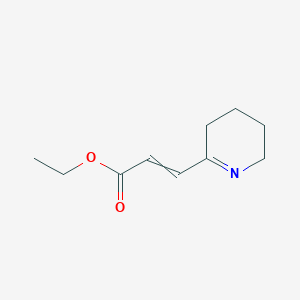

Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is a heterocyclic ester featuring a tetrahydropyridine ring conjugated to an α,β-unsaturated ethyl ester moiety. The compound’s structure combines a partially saturated nitrogen-containing ring with a reactive enoate group, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

653585-19-4 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 3-(2,3,4,5-tetrahydropyridin-6-yl)prop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h6-7H,2-5,8H2,1H3 |

InChI Key |

DLIVJOLQBFCEIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=NCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetrahydropyridine ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated derivatives .

Scientific Research Applications

Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements—tetrahydropyridine, α,β-unsaturated ester, and ethyl group—are shared with several derivatives, but substituent variations significantly influence properties:

Key Comparisons

- Bioactivity and Substituent Effects: The methoxyphenyl and tetrahydroxyoxan substituents in the compound from enhance plant resistance, likely through antioxidant or signaling pathways. In contrast, the tetrahydropyridine in the target compound may offer basicity or hydrogen-bonding capacity, altering bioactivity . The indole-tetrahydropyridine hybrid () targets serotonin transporters, suggesting that nitrogen-rich heterocycles paired with aromatic systems improve CNS targeting. The ethyl enoate group in the target compound may instead favor interactions with esterases or proteases .

Synthetic and Application Considerations :

- highlights biotinylation strategies for tetrahydropyridine derivatives, implying that the target compound could be functionalized for targeted drug delivery. However, its simpler structure may streamline synthesis compared to coumarin-pyrimidine hybrids () .

- The pharmaceutical patent in emphasizes the importance of salt/solvate formulations for stability—a consideration absent in the current data for the target compound .

Biological Activity

Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N

- Molecular Weight : 189.25 g/mol

- CAS Number : 1462-93-7

- Density : 0.92 g/cm³

- Boiling Point : 147.8 °C

- Flash Point : 34.3 °C

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that derivatives with tetrahydropyridine structures demonstrate enhanced antioxidant activity due to their electron-donating capabilities .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal damage. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Studies

- Neuroprotection in Rodent Models

- Antimicrobial Efficacy

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound’s structure allows it to donate electrons effectively, neutralizing free radicals.

- Neuroprotective Mechanism : It modulates neurotransmitter release and inhibits neuroinflammatory pathways by downregulating pro-inflammatory cytokines.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic processes are key to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.